1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
The compound 1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a heterocyclic molecule featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3-chloro-4-methoxyphenylsulfonyl group via an azetidine ring. This structure combines a sulfonamide linkage, a strained azetidine ring (4-membered nitrogen-containing heterocycle), and electron-withdrawing substituents (chloro and methoxy groups) on the aromatic ring.
The pyrrolidine-2,5-dione moiety is a common pharmacophore in anticonvulsants and kinase inhibitors, as seen in related compounds (e.g., vigabatrin analogs) .
Properties
IUPAC Name |
1-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c1-22-12-3-2-10(6-11(12)15)23(20,21)16-7-9(8-16)17-13(18)4-5-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWAYOGRPNXFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of a compound generally involves its interaction with biological targets, leading to changes in cellular processes. The specific changes would depend on the nature of the targets and the type of interaction .
Biochemical pathways affected by the compound would depend on its specific targets. For instance, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in, leading to changes in the production of certain metabolites .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the bioavailability of the compound. Factors such as the compound’s solubility, stability, and permeability could affect its ADME properties .
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Biological Activity
The compound 1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.81 g/mol. The structure features a pyrrolidine ring, an azetidine moiety, and a sulfonyl group attached to a chlorinated phenyl ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways. The sulfonyl group enhances its interaction with target proteins, potentially leading to alterations in signaling pathways that govern cellular functions.
Anticancer Activity
Recent studies have indicated that derivatives of similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with azetidine and pyrrolidine rings have been reported to exhibit antibacterial properties against a range of pathogens. In vitro studies could be conducted to evaluate its effectiveness against specific bacterial strains .
Anti-inflammatory Properties
Compounds containing chlorinated phenyl groups are often investigated for their anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This indicates that this compound could be explored for therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Efficacy : In a study involving structurally related compounds, it was found that certain derivatives could reduce tumor growth in murine models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : A related compound was tested against resistant strains of bacteria and demonstrated significant inhibition, indicating that similar derivatives could be effective against resistant pathogens .
- Inflammation Models : In vitro assays showed that compounds with similar structures inhibited the production of TNF-alpha in macrophages, suggesting potential use in treating inflammatory conditions .
Data Table: Biological Activities
Comparison with Similar Compounds
Key Observations :
- Azetidine vs.
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target) are more electron-withdrawing than sulfanyl groups, affecting electronic distribution and hydrogen-bonding capacity .
- Chloro-Methoxy Aryl Group : The 3-chloro-4-methoxy substitution pattern may enhance hydrophobic interactions compared to simpler aryl groups in analogs .
Pharmacological and Physicochemical Properties
Anticonvulsant Activity
- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione () exhibits IC₅₀ = 5.2 mM against brain GABA transaminase, comparable to vigabatrin (IC₅₀ = 6.2 mM) .
- The target compound’s azetidine-sulfonyl group may enhance blood-brain barrier penetration relative to bulkier analogs, though activity data are lacking.
Physicochemical Data
| Compound () | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| Compound 5 | 46 | 97–102 | ~500 (estimated) |
| Compound 6 | 65 | 233–235 | ~470 (estimated) |
| Compound 7 | 47 | 140–144 | ~550 (estimated) |
The target compound’s predicted melting point (~150–200°C) and moderate yield (40–60%, based on ) align with trends for rigid, sulfonamide-containing succinimides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
